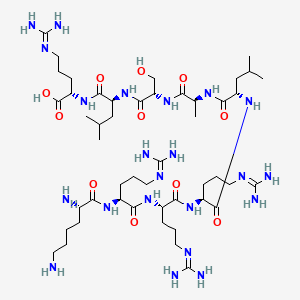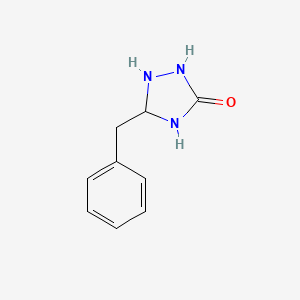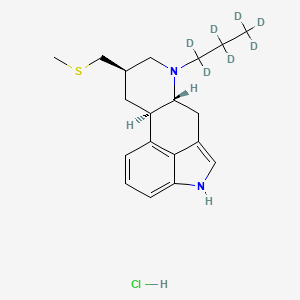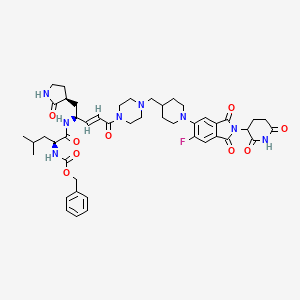
PROTAC KRAS G12D degrader 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC KRAS G12D degrader 2 is a proteolysis-targeting chimera (PROTAC) molecule designed to target and degrade the KRAS G12D mutant protein. This compound is part of a novel class of therapeutic agents that leverage the ubiquitin-proteasome system to selectively degrade disease-causing proteins. The KRAS G12D mutation is prevalent in various cancers, including pancreatic, colorectal, and lung cancers, making it a significant target for cancer therapy .
准备方法
The synthesis of PROTAC KRAS G12D degrader 2 involves the coupling of a GC-376-based dipeptidyl ligand with pomalidomide via a piperazine-piperidine linker . The synthetic route typically includes the following steps:
Synthesis of the GC-376-based dipeptidyl ligand: This involves the formation of a dipeptide structure that can bind to the target protein.
Synthesis of pomalidomide: This is a known immunomodulatory drug that serves as the E3 ligase ligand in the PROTAC molecule.
Coupling reaction: The dipeptidyl ligand and pomalidomide are coupled using a piperazine-piperidine linker under specific reaction conditions to form the final PROTAC molecule.
Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring high purity and yield. This typically requires optimization of reaction conditions, purification processes, and quality control measures.
化学反应分析
PROTAC KRAS G12D degrader 2 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of the KRAS G12D protein, marking it for degradation by the proteasome.
Binding and degradation: The PROTAC molecule binds to both the target protein (KRAS G12D) and the E3 ligase, bringing them into close proximity and leading to the ubiquitination and subsequent degradation of the target protein.
Common reagents and conditions used in these reactions include:
E3 ligase ligands: Such as pomalidomide, which binds to the E3 ligase.
Proteasome inhibitors: Used in experimental settings to confirm the degradation pathway.
The major product formed from these reactions is the degraded KRAS G12D protein, which is broken down into smaller peptides and amino acids by the proteasome .
科学研究应用
PROTAC KRAS G12D degrader 2 has several scientific research applications, including:
Cancer research: It is used to study the effects of degrading the KRAS G12D protein in various cancer models, providing insights into potential therapeutic strategies.
Drug development: The compound serves as a lead molecule for developing new cancer therapies targeting the KRAS G12D mutation.
Biological studies: It helps in understanding the role of the KRAS G12D protein in cellular signaling pathways and its contribution to cancer progression.
作用机制
The mechanism of action of PROTAC KRAS G12D degrader 2 involves the following steps:
Binding: The PROTAC molecule binds to the KRAS G12D protein and the E3 ligase simultaneously.
Ubiquitination: This binding brings the E3 ligase in close proximity to the KRAS G12D protein, leading to its ubiquitination.
The molecular targets involved include the KRAS G12D protein and the E3 ligase, while the pathways affected include the MAPK and PI3K/AKT signaling pathways .
相似化合物的比较
PROTAC KRAS G12D degrader 2 can be compared with other similar compounds, such as:
KRAS G12C inhibitors: These compounds target a different mutation (G12C) in the KRAS protein and inhibit its activity rather than degrading it.
Other PROTAC molecules: Such as those targeting KRAS G12C or G12V mutations, which also leverage the ubiquitin-proteasome system for protein degradation.
The uniqueness of this compound lies in its ability to selectively degrade the KRAS G12D protein, offering a potential therapeutic advantage over inhibitors that only block protein activity .
属性
分子式 |
C46H57FN8O9 |
|---|---|
分子量 |
885.0 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(E,2S)-5-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]pent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C46H57FN8O9/c1-28(2)22-36(50-46(63)64-27-30-6-4-3-5-7-30)42(59)49-32(23-31-12-15-48-41(31)58)8-11-40(57)54-20-18-52(19-21-54)26-29-13-16-53(17-14-29)38-25-34-33(24-35(38)47)44(61)55(45(34)62)37-9-10-39(56)51-43(37)60/h3-8,11,24-25,28-29,31-32,36-37H,9-10,12-23,26-27H2,1-2H3,(H,48,58)(H,49,59)(H,50,63)(H,51,56,60)/b11-8+/t31-,32+,36-,37?/m0/s1 |
InChI 键 |
OZVSHTNTPRENCA-HNPIODEQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/C(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7 |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=CC(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



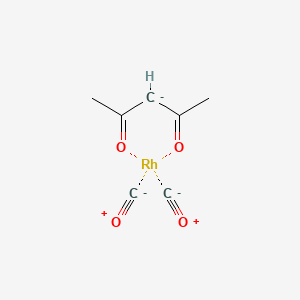
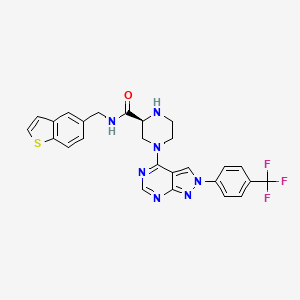
![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)
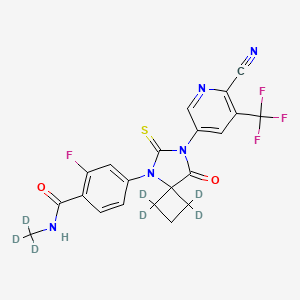
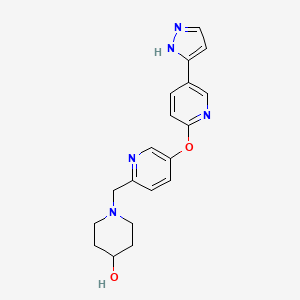

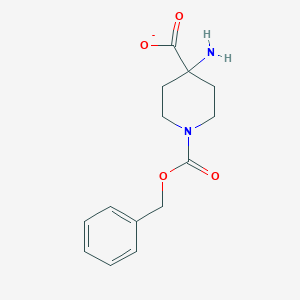
![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)
